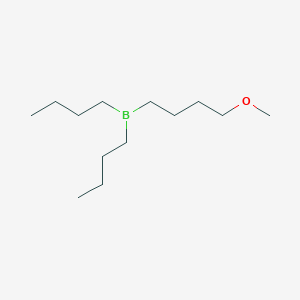
Dibutyl(4-methoxybutyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl(4-methoxybutyl)borane is an organoborane compound characterized by the presence of boron, hydrogen, carbon, and oxygen atoms. Organoboranes are known for their versatility in organic synthesis, particularly in hydroboration reactions. This compound is used in various chemical reactions due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl(4-methoxybutyl)borane can be synthesized through the hydroboration of alkenes with diborane. The reaction typically involves the addition of diborane to an alkene, followed by the addition of butyl and 4-methoxybutyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is usually maintained at room temperature or lower to ensure the stability of the borane compound .
Industrial Production Methods
Industrial production of this compound involves the large-scale hydroboration of alkenes using diborane or borane complexes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent side reactions. The use of borane-tetrahydrofuran or borane-dimethyl sulfide complexes can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibutyl(4-methoxybutyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can act as a reducing agent in the reduction of carbonyl compounds to alcohols.
Substitution: The borane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are often used for substitution reactions.
Major Products
Oxidation: Boronic acids or borate esters.
Reduction: Alcohols.
Substitution: Various substituted organoborane compounds.
Scientific Research Applications
Dibutyl(4-methoxybutyl)borane has several applications in scientific research:
Chemistry: Used in hydroboration reactions to synthesize organoborane compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in cancer therapy as a boron delivery agent in boron neutron capture therapy.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of dibutyl(4-methoxybutyl)borane involves the addition of the borane group to unsaturated carbon-carbon bonds, such as alkenes and alkynesThis results in the formation of organoborane intermediates, which can undergo further transformations .
Comparison with Similar Compounds
Similar Compounds
Diborane: A simpler borane compound used in similar hydroboration reactions.
Borane-tetrahydrofuran complex: A more stable borane source used in hydroboration and reduction reactions.
Borane-dimethyl sulfide complex: Another stable borane source with similar reactivity
Uniqueness
Dibutyl(4-methoxybutyl)borane is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the 4-methoxybutyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
62454-69-7 |
|---|---|
Molecular Formula |
C13H29BO |
Molecular Weight |
212.18 g/mol |
IUPAC Name |
dibutyl(4-methoxybutyl)borane |
InChI |
InChI=1S/C13H29BO/c1-4-6-10-14(11-7-5-2)12-8-9-13-15-3/h4-13H2,1-3H3 |
InChI Key |
IBMGDHOYIXVZOO-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)CCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















